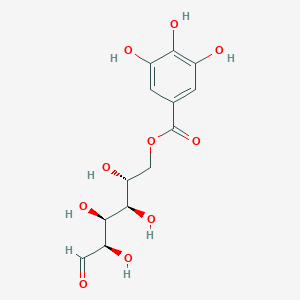

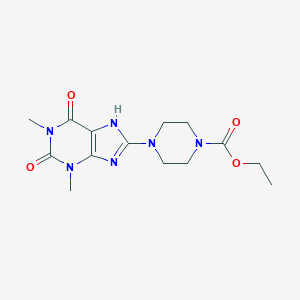

4-Piperidin-1-ylmethyl-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 4-Piperidin-1-ylmethyl-1H-quinolin-2-one involves various catalytic and non-catalytic methods, demonstrating the chemical versatility of this compound. A notable approach is the utilization of piperidine-iodine as a dual system catalyst for synthesizing coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction, highlighting efficient yields and mild conditions (Alizadeh, Ghanbaripour, & Zhu, 2014). Additionally, microwave and ultrasound-assisted synthesis methods have been employed for efficient preparation of related compounds, demonstrating the importance of innovative techniques in enhancing reaction efficiencies (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one have been thoroughly investigated. X-ray crystallography and NMR techniques are fundamental in establishing these structures, offering deep insights into the molecular geometry and intermolecular interactions critical for biological activities (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).

Chemical Reactions and Properties

Chemical properties of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one derivatives include their involvement in various reactions, such as Claisen-Schmidt condensation, to synthesize complex molecules. These reactions are indicative of the compound's reactivity and potential as a precursor for more complex chemical entities (Ladani & Patel, 2015).

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibitors

4-Piperidin-1-ylmethyl-1H-quinolin-2-one has been explored for its potential as a dipeptidyl peptidase IV (DPP IV) inhibitor, which is a validated target for the treatment of type 2 diabetes mellitus (T2DM). Research indicates that DPP IV inhibitors, including those based on the quinoline structure, can prevent the hydrolysis of incretin molecules, thereby promoting insulin secretion and offering a therapeutic strategy for T2DM management (Mendieta, Tarragó, & Giralt, 2011).

Corrosion Inhibition

Quinoline derivatives, by virtue of their high electron density and ability to form stable chelating complexes with metallic surfaces, have been identified as effective anticorrosive agents. This property is especially beneficial in protecting metals from corrosion, highlighting the chemical's utility beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).

Antibacterial Activity

The antibacterial properties of quinoline-based compounds, including norfloxacin, a 4-quinolone antibacterial agent, demonstrate the compound's effectiveness against a wide spectrum of Gram-negative pathogens as well as some Gram-positive organisms. This showcases the potential for quinoline derivatives in developing new antibacterial agents (Holmes, Brogden, & Richards, 1985).

Anticancer and Antimalarial Activities

Quinoline and quinazoline alkaloids have been extensively researched for their antitumor and antimalarial activities. These compounds, including their natural and synthetic analogs, have shown significant bioactivities, leading to the development of new antimalarial and anticancer drugs (Shang et al., 2018).

Anti-colorectal Cancer Activity

Recent studies have highlighted the efficacy of quinazoline derivatives against colorectal cancer. The structural flexibility of quinazoline allows for the development of novel analogues with significant anticancer properties, targeting specific pathways involved in cancer progression (Moorthy et al., 2023).

Propriétés

IUPAC Name |

4-(piperidin-1-ylmethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15-10-12(11-17-8-4-1-5-9-17)13-6-2-3-7-14(13)16-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECKEQUEMQXTCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357703 |

Source

|

| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |

CAS RN |

13629-28-2 |

Source

|

| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.